molecular formula C18H20FN3O2 B3804929 N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide

N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide

Cat. No. B3804929
M. Wt: 329.4 g/mol
InChI Key: QKMJHVJRMITLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide, also known as EYP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels) in tumors.
Biochemical and Physiological Effects:
N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have a half-life of approximately 5 hours in rats and is rapidly metabolized and eliminated from the body. N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide has been found to have a moderate level of bioavailability, with approximately 40-50% of the compound being absorbed into the bloodstream.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide in lab experiments is its low toxicity profile and high specificity for certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide. One area of interest is the development of more efficient synthesis methods for N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide, which could increase its availability for research purposes. Another area of interest is the identification of other enzymes and proteins that N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide may target, which could lead to the development of new cancer treatments. Additionally, further studies are needed to determine the optimal dosage and administration methods for N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide in various experimental settings.

Scientific Research Applications

N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide has shown great potential in scientific research, particularly in the field of cancer treatment. Studies have shown that N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide has anti-tumor activity and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

N-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-2-22(13-14-7-10-20-11-8-14)17(23)9-12-21-18(24)15-3-5-16(19)6-4-15/h3-8,10-11H,2,9,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMJHVJRMITLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.